molecular formula C8H5ClFN3 B8136949 7-Chloro-5-fluoroquinazolin-2-amine

7-Chloro-5-fluoroquinazolin-2-amine

Cat. No.: B8136949
M. Wt: 197.60 g/mol
InChI Key: XFJVPTQQNRLFMW-UHFFFAOYSA-N
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Description

7-Chloro-5-fluoroquinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-fluoroquinazolin-2-amine typically involves the use of transition metal-catalyzed reactions. One common method is the cyclization of appropriate precursors under dehydrative or dehydrogenative conditions. For instance, the reaction of 6-nitroveratraldehyde with an amide under specific conditions can yield quinazoline derivatives .

Industrial Production Methods

Industrial production of quinazoline derivatives, including this compound, often employs large-scale organic synthesis techniques. These methods may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of metal catalysts, such as palladium or copper, is common in these processes to facilitate the cyclization reactions.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-fluoroquinazolin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield amine derivatives. Substitution reactions can produce a variety of substituted quinazoline compounds.

Scientific Research Applications

7-Chloro-5-fluoroquinazolin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Chloro-5-fluoroquinazolin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA synthesis. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: These compounds share a similar bicyclic structure and are known for their antimicrobial and anticancer properties.

    Fluoroquinolones: These compounds are widely used as antibiotics and have a similar fluorinated structure.

Uniqueness

7-Chloro-5-fluoroquinazolin-2-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. Its combination of chlorine and fluorine atoms in the quinazoline scaffold makes it a valuable compound for further research and development .

Properties

IUPAC Name

7-chloro-5-fluoroquinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN3/c9-4-1-6(10)5-3-12-8(11)13-7(5)2-4/h1-3H,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJVPTQQNRLFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=CN=C(N=C21)N)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred suspension of 4-chloro-2,6-difluorobenzaldehyde (45 g, 255 mmol) in DMA (360 mL), at room temperature under nitrogen was added guanidine bis(carbonate) (70.0 g, 382 mmol). The mixture was heated to 140° C. for 3 hours. The reaction was then cooled to room temperature followed by addition of 400 mL water with stirring. The mixture was then filtered. The solids were then collected and triturated in 200 mL methanol for 10 minutes, then filtered. These solids were then dried in vacuo to obtain 31.6 g (63%) of 7-chloro-5-fluoroquinazolin-2-amine (82a) as a brown solid.
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

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